4-Chloro-2-ethyl-5-fluoropyrimidine
CAS No.: 1359701-88-4
Cat. No.: VC7945533
Molecular Formula: C6H6ClFN2
Molecular Weight: 160.58
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1359701-88-4 |
---|---|
Molecular Formula | C6H6ClFN2 |
Molecular Weight | 160.58 |
IUPAC Name | 4-chloro-2-ethyl-5-fluoropyrimidine |
Standard InChI | InChI=1S/C6H6ClFN2/c1-2-5-9-3-4(8)6(7)10-5/h3H,2H2,1H3 |
Standard InChI Key | LHABDPQNNJAAIJ-UHFFFAOYSA-N |
SMILES | CCC1=NC=C(C(=N1)Cl)F |
Canonical SMILES | CCC1=NC=C(C(=N1)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Chloro-2-ethyl-5-fluoropyrimidine (molecular formula: C₆H₆ClFN₂) belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The substitution pattern—chlorine (position 4), fluorine (position 5), and ethyl (position 2)—introduces distinct electronic effects. The fluorine atom, with its high electronegativity, withdraws electron density, while the ethyl group donates electrons via inductive effects, creating a polarized ring system .
Table 1: Comparative Physicochemical Properties of Halogenated Pyrimidines
Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
---|---|---|---|
4-Chloro-5-fluoropyrimidine | 132.52 | 1.4 ± 0.1 | 181.1 ± 20.0 |
4-Chloro-2-ethyl-5-fluoropyrimidine* | 160.54 (calculated) | 1.3 ± 0.1 (estimated) | 195–210 (estimated) |
*Estimated values based on structural analogs .
Synthesis and Manufacturing Approaches
Nucleophilic Substitution Strategies
The synthesis of 4-chloro-2-ethyl-5-fluoropyrimidine can be inferred from methods used for analogous compounds. For example, the patent CN110343074B describes the preparation of 2-amino-4-chloro-5-fluoropyrimidine via ammonia-mediated substitution of 2,4-dichloro-5-fluoropyrimidine . Adapting this approach, introducing an ethyl group at position 2 would require substituting a chlorine atom with an ethylating agent (e.g., ethyl Grignard reagent or ethylamine under controlled conditions).
Hypothetical Reaction Pathway:
-
Starting Material: 2,4-dichloro-5-fluoropyrimidine
-
Ethylation: Reaction with ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF) at 0°C to substitute position 2.
-
Purification: Column chromatography to isolate 4-chloro-2-ethyl-5-fluoropyrimidine.
Table 2: Synthetic Parameters for Ethylation of Pyrimidine Derivatives
Parameter | Optimal Condition |
---|---|
Temperature | 0–5°C |
Solvent | Tetrahydrofuran (THF) |
Reaction Time | 2–4 hours |
Yield (Estimated) | 60–75% |
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The ethyl group enhances lipophilicity compared to smaller substituents, increasing solubility in organic solvents like ethyl acetate or dichloromethane. Based on analogs, the compound likely exhibits moderate thermal stability, with decomposition above 200°C .
Key Stability Considerations:
-
Hydrolytic Sensitivity: The chlorine at position 4 may render the compound susceptible to hydrolysis under alkaline conditions, necessitating anhydrous storage.
-
Photostability: Fluorine’s electron-withdrawing effect could reduce UV-induced degradation compared to non-fluorinated analogs.
Target | Predicted IC₅₀ (μM) | Mechanism |
---|---|---|
Thymidylate Synthase | 0.5–2.0 | Competitive inhibition |
EGFR Kinase | 1.5–3.0 | ATP-binding site obstruction |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s halogen and alkyl groups make it a versatile precursor for:
-
Anticancer Agents: Fluoropyrimidines like 5-fluorouracil derivatives.
-
Antiviral Compounds: Analogous to brincidofovir intermediates.
Material Science Applications
The polarized ring system could serve as a ligand in coordination chemistry or a monomer in conductive polymers.
Challenges and Future Directions
Synthetic Optimization
Current methods rely on inferred pathways; empirical validation is needed to optimize yields and purity.
Toxicity and Environmental Impact
The chlorine and fluorine substituents necessitate rigorous ecotoxicological assessments to evaluate persistence and bioaccumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume